molecular formula C9H8N2O2 B2944166 Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 1891207-34-3

Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate

Cat. No.: B2944166
CAS No.: 1891207-34-3
M. Wt: 176.175
InChI Key: KAPPGBJSXRQULN-UHFFFAOYSA-N
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Description

“Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate” is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has a CAS Number of 1891207-34-3 and a molecular weight of 176.17 . This compound is part of the pyrrolopyrazine family, which has been isolated from various sources such as plants, microbes, soil, and marine life .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C9H8N2O2/c1-13-9(12)8-7-3-2-5-11(7)6-4-10-8/h2-6H,1H3 .

Scientific Research Applications

Antioxidative Activity

Heterocyclic compounds like pyrroles, which are closely related to pyrrolo[1,2-a]pyrazine derivatives, exhibit significant antioxidative activity. Pyrroles, for instance, showed remarkable antioxidant activity among various heterocyclic compounds tested in Maillard reaction products. This suggests potential applications in food chemistry and preservation (Yanagimoto et al., 2002).

Synthesis and Chemical Properties

  • The synthesis of 3-substituted 1-methylpyrrolo[1,2-a]pyrazines has been achieved through microwave-promoted methods. This technique indicates the potential for efficient production of these compounds, which can have various applications in chemical and pharmaceutical research (Alfonsi et al., 2009).
  • Acylation of pyrrolo[1,2-a]pyrazines with acetic anhydride and various acid chlorides has been explored, revealing insights into the chemical properties and potential modifications of these compounds (Terenin et al., 2008).

Formation Mechanisms

Studies have investigated the mechanisms behind the formation of pyrroles and pyrazines in non-enzymic browning reactions, which are crucial in understanding their roles in various biological and chemical processes (Milić & Piletić, 1984).

Synthesis of Derivatives

  • Pyrrolo[1,2-a]pyrazine derivatives have been synthesized through different chemical reactions, offering insights into the versatility and potential applications of these compounds in drug development and other areas of chemistry (Menges et al., 2013).
  • The formation of pyrazines and novel pyrroles in Maillard model systems has been explored, contributing to our understanding of flavor formation and other chemical properties of these compounds (Adams et al., 2008).

Future Directions

Pyrrolopyrazine derivatives, including “Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate”, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

methyl pyrrolo[1,2-a]pyrazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-7-3-2-5-11(7)6-4-10-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPPGBJSXRQULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN2C1=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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